molecular formula C20H41NO10 B611203 t-Boc-Aminooxy-PEG7-methane CAS No. 2055041-27-3

t-Boc-Aminooxy-PEG7-methane

Cat. No. B611203
M. Wt: 455.55
InChI Key: IHBBQGFKPNMZRD-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG7-methane is a PEG-based PROTAC linker . It contains a t-Boc-aminooxy group and a methane group . This compound is used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of t-Boc-Aminooxy-PEG7-methane involves the use of a t-Boc-aminooxy group and a methane group . The protected amine can be deprotected under mild acidic conditions .


Molecular Structure Analysis

The molecular structure of t-Boc-Aminooxy-PEG7-methane consists of a PEG spacer, a Boc-protected aminooxy functional group, and a methyl group . The molecular weight is 455.6 g/mol and the molecular formula is C20H41NO10 .


Chemical Reactions Analysis

T-Boc-Aminooxy-PEG7-methane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG7-methane has a molecular weight of 455.6 g/mol and a molecular formula of C20H41NO10 . It is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

1. Chemoselective Conjugation to Proteins

t-Boc-protected aminooxy initiators are used in Atom Transfer Radical Polymerization (ATRP) for synthesizing polymers that can be chemoselectively conjugated to proteins. This method is essential for creating well-defined bioconjugates, which have numerous applications in drug delivery and biomaterial development (Heredia, Tolstyka, & Maynard, 2007).

2. Enhancement of Polymer Properties

t-Boc-Aminooxy-PEG7-methane is used in modifying materials like hexagonal boron nitride (h-BN). By functionalizing h-BN with polyethylene glycol (PEG), its dispersibility and compatibility with other materials, like epoxy resin, are improved, which is beneficial in applications like thermal management (Yang, Sun, Zhang, & Yao, 2021).

3. Protein PEGylation

t-Boc-Aminooxy-PEG7-methane facilitates the PEGylation of proteins, a process used to modify proteins to prolong their residence time in the bloodstream and reduce their immunogenicity. This process is particularly significant in drug development, where PEGylated proteins can serve as more effective therapeutic agents (Mero, Spolaore, Veronese, & Fontana, 2009).

4. Drug Delivery Systems

In the development of drug delivery systems, t-Boc-Aminooxy-PEG7-methane plays a crucial role. For instance, it is used in the preparation of biocompatible magnetic polymer microspheres, which can be employed in targeted drug delivery and phagocytosis efficiency monitoring (Horák, Hlídková, Klyuchivska, Grytsyna, & Stoika, 2017).

5. Surface Modification for Biomedical Applications

t-Boc-Aminooxy-PEG7-methane is involved in surface modifications of materials for biomedical applications. For example, it's used to modify surfaces with properties that resist nonspecific protein adsorption while promoting clot lysing, beneficial in developing blood-contacting medical devices (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).

6. Biocompatible Hydrogels

The molecule is used in creating biocompatible hydrogels that support cell adhesion, which is significant in tissue engineering and regenerative medicine. These hydrogels provide a conducive environment for cell growth and differentiation (Grover, Lam, Nguyen, Segura, & Maynard, 2012).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO10/c1-20(2,3)31-19(22)21-30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-23-4/h5-18H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBBQGFKPNMZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140224
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Aminooxy-PEG7-methane

CAS RN

2055041-27-3
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055041-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxa-2-azapentacosanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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